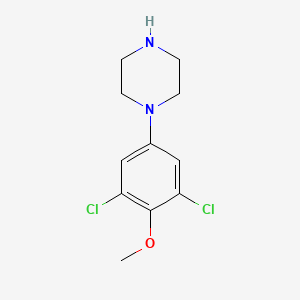

1-(3,5-Dichloro-4-methoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14Cl2N2O |

|---|---|

Molecular Weight |

261.14 g/mol |

IUPAC Name |

1-(3,5-dichloro-4-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H14Cl2N2O/c1-16-11-9(12)6-8(7-10(11)13)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |

InChI Key |

AJOOWSQLZCGHIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)N2CCNCC2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization Strategies

Established Synthetic Routes for 1-(3,5-Dichloro-4-methoxyphenyl)piperazine

The synthesis of 1-arylpiperazines, including this compound, is a well-established area of organic chemistry, driven by the prevalence of this scaffold in medicinal chemistry. mdpi.comnih.gov Methodologies generally focus on the formation of the crucial carbon-nitrogen bond between the piperazine (B1678402) ring and the aryl group.

Nucleophilic substitution is a cornerstone for the synthesis of arylpiperazines. mdpi.commdpi.com This approach typically involves the reaction of a piperazine nucleophile with an activated aryl electrophile or, conversely, an aryl amine nucleophile with a reagent that forms the piperazine ring.

A documented synthesis of this compound hydrochloride utilizes the reaction between 3,5-dichloro-4-methoxyaniline (B1338829) and bis-(2-chloroethyl)amine hydrochloride. prepchem.com In this method, the aniline (B41778) derivative acts as the nucleophile, and the bis-(2-chloroethyl)amine hydrochloride serves as the precursor to the piperazine ring. The reaction is typically conducted in a high-boiling solvent such as n-butanol under reflux conditions. prepchem.com The initial phase of the reaction proceeds for an extended period, after which a base, like anhydrous potassium carbonate, is added to facilitate the final ring closure. prepchem.com This addition neutralizes the hydrochloride salt and promotes the intramolecular cyclization needed to form the piperazine ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 3,5-Dichloro-4-methoxyaniline | Bis-(2-chloroethyl)amine hydrochloride | Anhydrous potassium carbonate | n-Butanol | Reflux | This compound hydrochloride |

Table 1: Summary of Nucleophilic Substitution for this compound Synthesis. prepchem.com

Condensation and cyclization reactions represent another major class of synthetic strategies for forming the piperazine core. uit.noorganic-chemistry.org These methods often involve the construction of the heterocyclic ring from acyclic precursors through intramolecular reactions. The synthesis of this compound from 3,5-dichloro-4-methoxyaniline and bis-(2-chloroethyl)amine hydrochloride is a prime example of such a cyclization approach. prepchem.comnih.gov After the initial nucleophilic attack of the aniline on one of the chloroethyl arms, a second intramolecular nucleophilic substitution occurs to close the ring, forming the piperazine structure. nih.gov

In a broader context, other condensation strategies include the reaction of 1,2-diamines with α,β-unsaturated esters or other suitable dielectrophiles to construct the piperazine skeleton. nih.gov Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines from diamine components and propargyl units. organic-chemistry.org

Modular synthesis allows for the construction of complex molecules from distinct, pre-synthesized building blocks. nih.gov This approach is highly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies. In the context of this compound, the synthesis can be viewed as a modular assembly of two key precursors: the 3,5-dichloro-4-methoxyphenyl moiety and the piperazine ring. prepchem.com

Module 1: The substituted phenyl ring, provided by 3,5-dichloro-4-methoxyaniline.

Module 2: The piperazine ring, formed in situ from bis-(2-chloroethyl)amine. prepchem.comcore.ac.uk

This modularity allows for the straightforward synthesis of analogs by simply substituting one of the building blocks. For example, using a different substituted aniline would result in a different N-aryl group on the final piperazine product.

Design and Synthesis of Structural Analogs and Derivatives of this compound

The derivatization of the this compound scaffold allows for the systematic exploration of its chemical and biological properties. Modifications can be targeted at two primary locations: the unsubstituted secondary amine of the piperazine ring and the substituent pattern on the phenyl ring.

The secondary amine at the N-4 position of the piperazine ring is a common site for chemical modification due to its nucleophilicity. nih.gov

N-Acylation: This reaction involves treating the parent piperazine with an acylating agent to form an amide linkage. A general method for N-acylation is the reaction with an acyl chloride or an acid anhydride, such as acetic anhydride, in a suitable solvent. nih.gov Another common approach is the carbodiimide-mediated condensation reaction between the piperazine and a carboxylic acid. nih.gov This method is particularly useful for coupling more complex acid fragments.

N-Alkylation: This modification introduces an alkyl group onto the N-4 nitrogen. Standard procedures include nucleophilic substitution with alkyl halides (e.g., alkyl bromides or chlorides) or reductive amination. mdpi.comnih.gov Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is a versatile method for introducing a wide variety of alkyl substituents. nih.gov

| Modification Type | Reagent Class | Example Reagent | Resulting Functional Group |

| N-Acylation | Acid Anhydride | Acetic Anhydride | N-Acetyl |

| N-Acylation | Carboxylic Acid + Coupling Agent | 3,5-Dinitrobenzoic acid + EDCI | N-(3,5-Dinitrobenzoyl) |

| N-Alkylation | Alkyl Halide | 1-Bromo-4-chlorobutane | N-(4-Chlorobutyl) |

| N-Alkylation | Aldehyde + Reducing Agent | Formaldehyde + NaBH(OAc)₃ | N-Methyl |

Table 2: Examples of N-Alkylation and N-Acylation Strategies for Piperazine Ring Modification. nih.govmdpi.comnih.govnih.gov

Altering the substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule. science.gov This is typically achieved not by modifying the final product, but by employing different starting materials in the initial synthesis. The synthetic route starting from a substituted aniline is highly amenable to this strategy. prepchem.com By replacing 3,5-dichloro-4-methoxyaniline with other commercially available or synthetically accessible anilines, a diverse range of analogs can be produced.

For instance, using anilines with electron-donating groups (e.g., methoxy) or additional electron-withdrawing groups (e.g., trifluoromethyl) can probe the electronic requirements for molecular interactions. mdpi.com Studies on various arylpiperazine derivatives have shown that substituents like chlorine or trifluoromethyl on the benzene (B151609) ring can influence cytotoxic activity in certain contexts. mdpi.com The choice of ortho, meta, or para substitution on the phenyl ring is another critical variable that can be explored through the selection of appropriate aniline precursors. nih.gov

| Precursor Aniline | Resulting Phenyl Moiety | Key Substituent Features |

| 3,5-Dichloro-4-methoxyaniline | 3,5-Dichloro-4-methoxyphenyl | Electron-withdrawing (Cl), Electron-donating (OCH₃) |

| 4-Fluoroaniline | 4-Fluorophenyl | Electron-withdrawing (F) |

| 3-Methoxyaniline | 3-Methoxyphenyl | Electron-donating (OCH₃) |

| 4-Nitroaniline | 4-Nitrophenyl | Strongly Electron-withdrawing (NO₂) |

Table 3: Examples of Phenyl Moiety Variation through Precursor Selection. prepchem.comcore.ac.ukresearchgate.netchemicalbook.com

Exploration of Substituent Variations on the Phenyl Moiety

Positional Isomerism of Halogenation (e.g., comparison with 2,3-, 2,5-, and 3,4-dichlorophenylpiperazines)

The synthesis of dichlorophenylpiperazine isomers is most commonly achieved through the cyclization reaction between an appropriately substituted dichloroaniline and bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. google.comnih.gov This method is a direct and widely used approach for forming the piperazine ring onto the aromatic system.

Alternative synthetic routes include transition metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination has been employed for the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) by coupling 1-bromo-2,3-dichlorobenzene (B155788) with N-Boc-piperazine, followed by deprotection. mdpi.com Another approach involves the reaction of a dichlorophenyl halide with piperazine, often catalyzed by copper iodide (CuI) with a ligand such as proline. researchgate.netresearchgate.net

The table below summarizes common synthetic routes for various dichlorophenylpiperazine positional isomers.

Alterations and Bioisosteric Replacements of the Methoxy (B1213986) Group

The methoxy group (-OCH3) on the phenyl ring is a common target for modification in medicinal chemistry to optimize a compound's pharmacokinetic and pharmacodynamic properties. Bioisosteric replacement, the substitution of a functional group with another group of similar size, shape, and electronic properties, is a key strategy. cambridgemedchemconsulting.com The goal is to create a new molecule that retains the desired biological activity while potentially improving metabolic stability, reducing toxicity, or altering lipophilicity. cambridgemedchemconsulting.comchem-space.com

Electron-rich aromatic rings, such as those containing a methoxy group, can be susceptible to oxidative metabolism. chemrxiv.org Replacing the methoxy group can block these metabolic pathways. A common bioisosteric replacement for a methoxy group is a fluorine atom. chemrxiv.org This substitution can increase metabolic stability due to the strength of the C-F bond and can also modulate the electronic properties of the aromatic ring. chemrxiv.org

Other bioisosteric replacements for the methoxy group aim to enhance metabolic stability while avoiding the formation of reactive metabolites. cambridgemedchemconsulting.com These can include small alkyl groups or incorporation into a five- or six-membered ring system. cambridgemedchemconsulting.com The choice of bioisostere depends on the specific therapeutic objective, whether it is to enhance potency, improve safety, or optimize drug-like properties.

The following table presents common bioisosteric replacements for the methoxy group.

Synthesis of Hybrid Molecules with Other Bioactive Scaffolds

A common synthetic strategy involves the acylation of the piperazine nitrogen, followed by coupling with another bioactive moiety. For example, reaction with chloroacetyl chloride can produce a reactive intermediate which can then be linked to various heterocyclic systems, such as thiazoles. nih.gov Another versatile method is the Mannich reaction, where the piperazine, an aldehyde (like formaldehyde), and another compound with an active hydrogen are condensed to form a new carbon-nitrogen bond, linking the piperazine to the second scaffold. nih.gov

These strategies have been used to link piperazine-containing fragments to a wide array of bioactive cores, including 1,3,4-oxadiazoles, thiazolidinones, and various other heterocyclic structures, to explore novel biological activities. researchgate.netnih.govresearchgate.net

The table below outlines common strategies for creating hybrid molecules from a piperazine core.

Table of Compounds Mentioned

Structure Activity Relationship Sar Investigations of 1 3,5 Dichloro 4 Methoxyphenyl Piperazine and Its Analogs

Influence of Halogenation Patterns on Receptor Binding and Functional Activity

The presence, number, and position of halogen atoms on the phenyl ring of arylpiperazines are critical determinants of their pharmacological profiles. Dichloro-substitution, in particular, has been extensively explored to enhance affinity and selectivity for various G protein-coupled receptors (GPCRs).

The 3,5-dichloro substitution pattern on the phenylpiperazine core creates a unique electronic and steric environment. The two chlorine atoms in the meta positions act as strong electron-withdrawing groups, which can influence the pKa of the distal piperazine (B1678402) nitrogen and modulate interactions with receptor binding pockets. Furthermore, the substitution at positions 3 and 5 provides steric bulk flanking the methoxy (B1213986) group at position 4.

While direct pharmacological data for the specific 1-(3,5-dichloro-4-methoxyphenyl)piperazine moiety is not extensively detailed in comparative studies, SAR principles suggest that this substitution pattern is significant. For instance, studies on other arylpiperazines have shown that substitution at the 3- and 5-positions with bulky groups, such as tert-butyl, can lead to a significant reduction in affinity at both D2 and D3 dopamine (B1211576) receptors. acs.org This suggests that the size of the substituents at these positions is a critical factor, and the relatively smaller chloro groups may offer a more optimal fit. The 3,5-dichloro pattern is a recognized arrangement in medicinal chemistry, as seen in compounds like 1-(4-Amino-3,5-dichlorophenyl)-4-(4-phthalimido-1-butyl)piperazine, indicating its utility in achieving desired biological activity. wikipedia.org The symmetrical nature of the 3,5-disubstitution may also influence the molecule's conformational preferences and interactions within the typically hydrophobic regions of receptor binding sites.

The position of the chlorine atoms on the phenyl ring dramatically influences receptor affinity and selectivity. Comparative studies of dichlorophenylpiperazine isomers, particularly in the context of dopamine D2 and D3 receptor ligands, reveal clear SAR trends.

The 2,3-dichlorophenylpiperazine moiety is one of the most studied isomers and consistently demonstrates high affinity and selectivity for the D3 receptor over the D2 receptor. acs.orgwikipedia.org In series of N-(4-(4-(aryl)piperazin-1-yl)butyl)-aryl carboxamides, analogs containing the 2,3-dichlorophenyl head group consistently exhibit greater D3-selectivity than their corresponding 2-methoxyphenyl counterparts. nih.gov For example, the 2,3-dichlorophenylpiperazine analogue (Compound 8 in a referenced study) displayed the highest D3 receptor affinity, reaching the subnanomolar range. acs.org

Another known isomer, 3,4-dichlorophenylpiperazine (3,4-DCPP), has been shown to act as a serotonin (B10506) transporter (SERT) ligand and a β1-adrenergic receptor blocker, though with relatively low affinity. wikipedia.org This highlights how a simple shift in the chlorine position from 2,3- to 3,4- can drastically alter the primary molecular targets. The distinct electronic distribution and dipole moment of each isomer likely govern its preferential interaction with different receptor topographies. The 2,3-dichloro pattern, for instance, appears particularly favorable for creating the specific interactions required for high-affinity binding and selectivity within the D3 receptor's binding pocket. acs.orgnih.gov

| Phenyl Substitution | Primary Target(s) | Key Finding | Reference(s) |

| 2,3-Dichloro | Dopamine D3 Receptor | Often confers high affinity and significant selectivity over the D2 receptor. | acs.orgnih.gov |

| 3,4-Dichloro | Serotonin Transporter, β1-Adrenergic Receptor | Demonstrates activity at different targets with relatively low affinity. | wikipedia.org |

| 2-Methoxy | Dopamine D2/D3 Receptors | Generally provides high affinity for both receptors but often with lower D3-selectivity compared to 2,3-dichloro analogs. | acs.orgnih.gov |

Contribution of the Methoxy Group to Ligand-Target Interactions

The methoxy group is a prevalent substituent in medicinal chemistry, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the context of this compound, the methoxy group at the C4 position is expected to play a crucial role.

Its primary contributions are likely through electronic and steric effects, as well as its potential to act as a hydrogen bond acceptor. The oxygen atom can engage in hydrogen bonding with donor residues in a receptor's binding site, anchoring the ligand in a specific orientation. The position of the methoxy group is critical; a para-methoxy group, as in this compound, can have different effects on receptor interaction compared to an ortho- or meta-positioned group. mdpi.com For example, 1-(4-methoxyphenyl)piperazine (B173029) (p-MeOPP) is known to possess both serotonergic and dopamine antagonistic properties. caymanchem.com

Stereochemical and Conformational Aspects Governing Biological Potency and Selectivity

The three-dimensional structure of a ligand is paramount for its interaction with a biological target. For arylpiperazine derivatives, the conformation of the six-membered piperazine ring is a key determinant of biological activity. X-ray crystallography studies of related compounds, such as 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine, have confirmed that the piperazine ring predominantly adopts a chair conformation. nih.gov In this stable conformation, the large aryl group (the 3,5-dichloro-4-methoxyphenyl moiety) typically occupies the equatorial position to minimize steric hindrance. nih.gov

This conformational preference orients the rest of the molecule, including any linker or functional group attached to the second piperazine nitrogen (N4), in a specific spatial arrangement. The orientation of the lone pair of electrons on the N4 nitrogen is also fixed, which is critical for interactions with receptor residues or for its nucleophilicity. While the core this compound is achiral, the introduction of chiral centers, often in a linker chain attached to the N4 position, can lead to enantioselective interactions with receptors. Studies have identified D3 receptor antagonists where enantioselectivity is more pronounced at the D3 receptor than at the D2 receptor, suggesting that specific stereochemical arrangements are recognized differently by the binding pockets of these highly homologous receptor subtypes. nih.gov

Impact of Linker Chains and Conjugated Moieties on Receptor Selectivity and Affinity

The 1-arylpiperazine core is frequently utilized as a scaffold that binds to the primary (orthosteric) binding site of a receptor. To enhance affinity and, more importantly, selectivity, a linker chain is often attached to the N4 position of the piperazine ring, connecting to a secondary pharmacophore or moiety. nih.govnih.gov This strategy allows the ligand to engage with a secondary binding pocket (SBP) or an allosteric site on the receptor, which is often less conserved across receptor subtypes, thereby providing an opportunity to achieve greater selectivity. nih.gov

The nature of the linker is critical. Its length, rigidity, and the functional groups it contains dictate the optimal positioning of the secondary moiety. For dopamine D3 receptor ligands, a butyl-carboxamide linker attached to the arylpiperazine core has proven highly effective. nih.govnih.gov Structure-activity relationship studies have demonstrated that the carboxamide group within the linker is pivotal for high-affinity D3 receptor binding. Removal or replacement of the amide's carbonyl group with a methylenamine, for instance, can cause a dramatic (>100-fold) drop in D3 receptor affinity while having a minimal effect on D2 receptor affinity. nih.govnih.gov This leads to a significant loss of D3 selectivity, underscoring the importance of the hydrogen bonding or polar interactions facilitated by the amide group. nih.gov The insertion of a piperazine ring within the linker itself has also been explored to improve rigidity and modulate physicochemical properties like solubility. rsc.orgsemanticscholar.org Therefore, the pharmacological profile of a molecule containing the this compound core would be profoundly influenced by the specific linker and terminal group conjugated to it.

| Linker/Moiety Modification | Effect on D3/D2 Receptor Binding | Reference(s) |

| Butyl-carboxamide linker | Essential for high D3 receptor affinity and selectivity. | nih.govnih.gov |

| Removal of linker's carbonyl group | Dramatically reduces D3 affinity (>100-fold); little effect on D2 affinity. Results in loss of D3 selectivity. | nih.govnih.gov |

| Insertion of piperazine in linker | Can improve rigidity and solubility. | rsc.orgsemanticscholar.org |

In-depth Analysis of this compound: A Review of Its Receptor Pharmacology and Enzyme Inhibition

Introduction

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents. The specific substitutions on the phenyl ring and modifications of the piperazine moiety significantly influence the pharmacological profile, leading to a wide spectrum of activities across various receptor systems. This article focuses exclusively on the chemical compound this compound, providing a detailed examination of its interactions with monoamine neurotransmitter systems and its potential as an enzyme inhibitor, based on available scientific literature.

Receptor Pharmacology and Molecular Mechanisms of Action

Investigation of Enzyme Inhibitory Properties

Src Kinase Inhibition by Related Compounds

While direct studies on the Src kinase inhibitory activity of this compound are not prevalent in the reviewed literature, extensive research has been conducted on structurally analogous compounds. Notably, the 2,4-dichloro-5-methoxyphenyl moiety, which bears resemblance to the dichloromethoxyphenyl group in the subject compound, is a key feature in a series of potent Src kinase inhibitors.

One such series is based on a 4-[(2,4-dichloro-5-methoxyphenyl)amino]-3-quinolinecarbonitrile scaffold. nih.gov Compound 1 (Bosutinib), a known potent inhibitor of Src kinase, features this specific substitution pattern. nih.gov Further research into analogs of this compound has demonstrated that modifications to other parts of the molecule can modulate Src inhibitory activity. For instance, the introduction of furan (B31954) groups at the C-7 position of the quinoline (B57606) ring resulted in compounds with significant Src inhibition. nih.gov One particular analog, compound 10 , which incorporates a 3,5-substituted furan isomer and a methoxy group at C-6, was found to be a more potent Src inhibitor than the parent compound 1 in both enzymatic and cell-based assays. nih.gov The kinase selectivity profile of compound 10 was similar to that of bosutinib, also showing inhibition of Abl and Lck kinases. nih.gov

Another class of related compounds, 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles, has also been identified as inhibitors of Src kinase activity. nih.gov Within this series, analogs with a 3,5-furan or a 2,5-pyridine substitution at the C-2 position demonstrated the most promising activity in both Src enzyme and cellular assays. nih.gov

These findings collectively suggest that the (dichloro-methoxyphenyl)amino substructure is a crucial pharmacophore for achieving potent Src kinase inhibition. The specific arrangement of the chlorine and methoxy substituents on the phenyl ring appears to be a key determinant of this activity.

Other Enzyme Targets (e.g., Enoyl-ACP Reductase, SmMLL-1)

Current scientific literature does not provide evidence to suggest that this compound directly inhibits Enoyl-ACP Reductase or SmMLL-1. Enoyl-acyl carrier protein (ACP) reductase is a vital enzyme in the fatty acid synthesis pathway of organisms like Mycobacterium tuberculosis. physchemres.org While various inhibitors of this enzyme have been discovered, none are structurally related to this compound. physchemres.org Similarly, there is no available data linking this compound to the inhibition of SmMLL-1.

Elucidation of Downstream Signaling Pathways and Cellular Responses

Due to the lack of direct research on the interaction of this compound with specific cellular targets, the downstream signaling pathways and subsequent cellular responses initiated by this compound have not been elucidated. The piperazine moiety is a common scaffold in a wide array of biologically active compounds that target various receptors and enzymes, leading to diverse cellular outcomes. nih.gov For example, different substituted piperazines have been shown to interact with dopamine and serotonin receptors, influencing neurotransmitter re-uptake and release. nih.govnih.gov However, without specific binding data for this compound, its effects on intracellular signaling cascades remain speculative.

Preclinical Biological Activity Investigations in Vitro and Animal Models

Antimicrobial Efficacy Assessments

The evaluation of a compound's ability to inhibit or kill pathogenic microorganisms is a primary focus of preclinical research. The following subsections outline the available data on the antibacterial, antifungal, and antiparasitic activities of 1-(3,5-Dichloro-4-methoxyphenyl)piperazine.

Currently, there is a lack of specific published research data detailing the in vitro or in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. While the broader class of piperazine-containing compounds has been investigated for antibacterial properties, specific screening results for this particular molecule are not available in the reviewed scientific literature.

Similar to its antibacterial profile, there is no specific scientific literature available that has evaluated the antifungal efficacy of this compound. Investigations into the potential of this compound to inhibit the growth of fungal pathogens have not been reported in peer-reviewed studies.

The potential of this compound as an antiparasitic agent, particularly against the trematode Schistosoma mansoni, the causative agent of schistosomiasis, has been an area of some investigation. Studies on related piperazine (B1678402) derivatives have shown promise in this area. For instance, research on piperazine-based compounds has demonstrated activity against S. mansoni by causing a reduction in egg production, affecting parasite motility, and inducing damage to the parasite's outer layer, known as the tegument. researchgate.net Some piperazine derivatives have shown antischistosomal activity at concentrations as low as 10 μM. researchgate.net

Furthermore, the 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising scaffold for anti-schistosomal activity. wellcomeopenresearch.orgnih.gov However, specific data on the direct efficacy and activity spectrum of this compound against S. mansoni or other parasites are not yet detailed in the available literature.

Antiviral Activity Evaluation

The exploration of novel compounds for antiviral activity is a significant area of pharmaceutical research. The following sections review the current understanding of this compound's potential to combat viral infections.

While research into the antiviral properties of piperazine derivatives against plant viruses like Potato Virus Y (PVY) is an active area, there is no specific data available for this compound. Studies have shown that certain 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure possess significant anti-PVY activity. researchgate.netmdpi.comnih.gov For example, a synthesized compound, C35, which contains a piperazine moiety, demonstrated curative, protective, and inactivation activities against PVY that were comparable or superior to existing control agents like ningnanmycin (B12329754) and moroxydine (B1676750) hydrochloride. researchgate.netmdpi.comnih.gov These findings suggest that the piperazine scaffold is a viable component in the design of anti-PVY agents, but the specific contribution and efficacy of the this compound structure itself have not been reported.

Table 1: Anti-PVY Activity of a Piperazine-Containing Derivative (Compound C35)

| Activity Type | C35 (% inhibition) | Ningnanmycin (% inhibition) | Moroxydine Hydrochloride (% inhibition) |

|---|---|---|---|

| Curative | 53.3 ± 2.5% | 49.1 ± 2.4% | 36.7 ± 2.7% |

| Protective | 56.9 ± 1.5% | 50.7 ± 4.1% | 31.4 ± 2.0% |

| Inactivation | 85.8 ± 4.4% | 82.3 ± 6.4% | 57.1 ± 1.8% |

Data from a study on 1,3,5-triazine derivatives containing a piperazine structure. researchgate.netmdpi.comnih.gov

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. wikipedia.orgh-i-v.net As such, CCR5 antagonists represent a significant class of anti-HIV drugs. The phenylpiperazine scaffold is a known pharmacophore in the development of CCR5 antagonists. nih.govnih.gov These compounds function by binding to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein, gp120, from interacting with it, thereby blocking viral entry. wikipedia.orgh-i-v.net

While the general class of piperazine-based compounds has been explored for CCR5 antagonism, specific studies detailing the anti-HIV activity and CCR5 binding affinity of this compound are not currently available in the public domain. The development of potent and orally bioavailable CCR5 antagonists often involves extensive structure-activity relationship (SAR) studies to optimize the substituents on the phenylpiperazine core. nih.govnih.gov Without specific research on this compound, its potential as an anti-HIV agent via CCR5 antagonism remains speculative.

Antineoplastic and Cytotoxic Potential in Cancer Cell Lines

The piperazine moiety is a privileged structure in medicinal chemistry, and its derivatives have been extensively studied for their potential as anticancer agents. nih.govresearchgate.net Research has demonstrated that modifications to the aryl group attached to the piperazine ring can significantly influence cytotoxic activity.

In Vitro Cytotoxicity Assays (e.g., on HUH7, MCF7, HCT116, glioblastoma, HeLa cells)

While direct cytotoxic data for this compound against common cancer cell lines such as HUH7 (liver), MCF7 (breast), HCT116 (colon), glioblastoma, or HeLa cells were not found in the reviewed literature, numerous studies have established the anticancer potential of various substituted arylpiperazine derivatives.

For instance, certain series of 1,3,5-triazine derivatives incorporating piperazine have been screened for their ability to inhibit the growth of various human tumor cell lines. Similarly, other complex piperazine derivatives have shown potent growth inhibition against paclitaxel-resistant HCT-15 colorectal carcinoma cells. epa.gov Phenylsulfonylpiperazine derivatives have also been evaluated, with some compounds showing notable cytotoxicity against the MCF7 breast cancer cell line. mdpi.com The cytotoxic effects of piperazine-containing compounds are often evaluated using assays that measure cell viability, yielding IC50 values that represent the concentration required to inhibit 50% of cell growth.

Table 1: Examples of In Vitro Cytotoxicity for Various Piperazine Derivatives (Illustrative) This table shows data for structurally related but distinct compounds to illustrate typical findings in this area of research.

| Compound Class | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Phenylsulfonylpiperazine Derivative (Compound 3) | MCF7 (Breast Cancer) | 4.48 µM | mdpi.com |

| Piperazine Derivative (PCC) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 µg/ml | nih.gov |

| Piperazine Derivative (PCC) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 µg/ml | nih.gov |

| Fluoro Quinoxalinyl-Piperazine Derivative | Various Cancer Cells | 11 to 21 nM | epa.gov |

Mechanisms Underlying Anti-Cancer Activity (e.g., induction of apoptosis)

A primary mechanism through which many piperazine-containing anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Direct induction of apoptosis is considered a key characteristic for the destruction of tumor cells. nih.gov Studies on various piperazine derivatives have shown that these compounds can trigger apoptotic pathways. For example, some compounds induce apoptosis in prostate cancer cells and benign prostatic hyperplasia cells. nih.govnih.gov This process is often verified by observing morphological changes in the cells and through assays that detect markers of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, some quinoxalinyl-piperazine compounds have been shown to cause cell cycle arrest at the G2/M phase and inhibit the anti-apoptotic protein Bcl-2, leading to cell death. epa.gov

Neuropharmacological Effects in Animal Models

The arylpiperazine scaffold is a classic pharmacophore known for its interaction with various central nervous system (CNS) receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Consequently, compounds containing this moiety are frequently investigated for potential neuropharmacological activity.

Receptor Binding and Functional Assays in Preclinical Tissues

Derivatives of (2-methoxyphenyl)piperazine and (dichlorophenyl)piperazine have been synthesized and evaluated for their binding affinity to CNS receptors. These studies are critical for determining a compound's potential targets in the brain. For example, N-(2-Methoxyphenyl)piperazine has been utilized as a structural base for creating ligands that bind to 5-HT1A, D2, and D3 receptors. nih.gov Modifications to the arylpiperazine structure, such as the placement of chloro- and methoxy- groups, can significantly alter binding affinity and selectivity for these receptor subtypes. bg.ac.rsnih.gov Radioligand binding assays are commonly used to determine the inhibition constant (Ki), which indicates the affinity of a compound for a specific receptor.

Table 2: Receptor Binding Affinities for Structurally Related Arylpiperazine Derivatives (Illustrative) This table presents data for related compounds to demonstrate the neuropharmacological relevance of the arylpiperazine scaffold. Data is not for this compound.

| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | semanticscholar.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 nM | semanticscholar.org |

| 2,3-Dichlorophenylpiperazine Derivative (R-22) | Dopamine D3 | 1.1 ± 0.2 nM | nih.gov |

| 2,3-Dichlorophenylpiperazine Derivative (R-22) | Dopamine D2 | 433 ± 30 nM | nih.gov |

Other Emerging Biological Activities

The versatility of the piperazine ring means that its derivatives are continuously being explored for a wide range of biological activities beyond oncology and neuropharmacology. The scientific literature describes piperazine-containing compounds with antibacterial, antifungal, antimalarial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This broad spectrum of activity underscores the importance of the piperazine scaffold as a source of new therapeutic agents. However, specific investigations into this compound for these or other emerging biological activities are not prominent in the current body of research.

Preclinical Biological Activity of this compound

This article reviews the available preclinical research data from in vitro and animal models concerning the biological activities of the chemical compound this compound. The focus is strictly on its potential anticonvulsant, antidiabetic, and anti-ischaemic properties as investigated in a preclinical setting.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which in turn determine the molecule's reactivity, stability, and spectroscopic signatures.

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and polarizability.

The Molecular Electrostatic Potential (MEP) surface is another crucial output of electronic structure calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are rich or poor in electrons. The negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. For 1-(3,5-Dichloro-4-methoxyphenyl)piperazine, the MEP would likely show negative potential around the chlorine and oxygen atoms due to their high electronegativity, and around the nitrogen atoms of the piperazine (B1678402) ring, highlighting these as potential sites for interaction.

Table 1: Illustrative Quantum Chemical Parameters

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| MEP Surface | Maps electrostatic potential on the molecule. | Visualizes reactive sites for electrophilic/nucleophilic attack. |

Quantum chemical calculations can accurately predict various spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. By comparing the calculated IR spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. A strong correlation between the predicted and experimentally measured chemical shifts provides robust confirmation of the proposed molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of a molecule. This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, providing insights into the electronic structure and chromophores within the molecule.

Non-linear optical (NLO) properties of molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational methods can predict NLO properties such as the first-order hyperpolarizability (β₀), which is a measure of a molecule's ability to generate second-harmonic light. Molecules with large dipole moments and significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap, tend to exhibit higher NLO activity. The study of these properties can help in designing novel materials for advanced optical technologies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might bind to a biological target, such as a receptor or an enzyme, which is the first step in eliciting a pharmacological response.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a force field that estimates the binding affinity.

For a compound like this compound, which contains a phenylpiperazine scaffold common in centrally active agents, docking studies would typically be performed against targets like dopamine (B1211576) or serotonin (B10506) receptors. nih.gov The results of these simulations provide a plausible binding mode, showing how the molecule fits within the receptor's active site and which parts of the molecule are critical for binding. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs. nih.gov

Once a likely binding pose is identified through docking, the specific intermolecular interactions that stabilize the ligand-receptor complex are analyzed. These non-covalent interactions are crucial for high-affinity binding.

Hydrogen Bonding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a hydrogen bond donor. The methoxy (B1213986) oxygen can also accept hydrogen bonds. These interactions with specific amino acid residues (like serine, threonine, or asparagine) in the receptor are often key determinants of binding affinity.

Hydrophobic Interactions: The dichlorophenyl ring and the piperazine ring itself are largely hydrophobic and can form favorable interactions with nonpolar amino acid residues (such as leucine, valine, and phenylalanine) in the binding pocket. nih.govnih.gov

By elucidating this detailed interaction map, researchers can understand the molecular basis of the compound's activity and rationally modify its structure to enhance desired interactions or eliminate unfavorable ones, thereby optimizing its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By developing mathematical models, QSAR aims to correlate variations in the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For arylpiperazine derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their interaction with various receptors. Generally, these studies involve the calculation of a wide range of molecular descriptors, including electronic (e.g., HOMO and LUMO energies, dipole moment), steric (e.g., molar refractivity, molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods such as multiple linear regression (MLR) are then employed to build the QSAR model. For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models have indicated that descriptors related to atom types, dipole moment, and molecular shape are significant in influencing their biological activity. nih.gov

Building upon 2D-QSAR, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship in a three-dimensional context. These approaches are particularly useful for optimizing lead compounds. In a typical 3D-QSAR study, a set of structurally related molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become a standard practice in modern drug discovery to filter out compounds with undesirable pharmacokinetic properties at an early stage. nih.gov Various computational tools and web servers, such as SwissADME and pkCSM, are widely used for this purpose. nih.govnih.gov These tools predict a range of physicochemical and pharmacokinetic properties based on the molecular structure.

For this compound, a comprehensive in silico ADME profile can be generated to estimate its drug-like properties. These predictions are based on well-established models and a vast amount of experimental data for other compounds.

Physicochemical Properties and Lipophilicity

Physicochemical properties such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are fundamental determinants of a compound's ADME profile. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences solubility, absorption, and distribution. nih.gov

Table 1: Predicted Physicochemical Properties and Lipophilicity of this compound Data generated using predictive models.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂O |

| Molecular Weight | 261.15 g/mol |

| # Heavy Atoms | 16 |

| # Aromatic Heavy Atoms | 8 |

| # Rotatable Bonds | 2 |

| # H-bond Acceptors | 3 |

| # H-bond Donors | 1 |

| Molar Refractivity | 68.30 |

| Topological Polar Surface Area (TPSA) | 35.54 Ų |

Water Solubility

Aqueous solubility is a key factor affecting drug absorption. Poorly soluble compounds often exhibit low bioavailability. In silico models can predict water solubility based on the compound's structure.

Table 2: Predicted Water Solubility of this compound Data generated using predictive models.

| Model | Predicted logS | Solubility (mg/ml) | Solubility Class |

|---|---|---|---|

| ESOL | -3.58 | 0.068 | Soluble |

| Ali | -4.01 | 0.026 | Moderately soluble |

Pharmacokinetics

This set of predictions evaluates how the compound is likely to be absorbed, distributed, and metabolized in the body. Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Table 3: Predicted Pharmacokinetic Properties of this compound Data generated using predictive models.

| Parameter | Prediction |

|---|---|

| Gastrointestinal absorption | High |

| Blood-Brain Barrier (BBB) permeant | Yes |

| P-glycoprotein (P-gp) substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | Yes |

| CYP3A4 inhibitor | Yes |

Drug-Likeness and Medicinal Chemistry Friendliness

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that make it a likely drug candidate. This is often evaluated using rules of thumb like Lipinski's rule of five. Medicinal chemistry friendliness assesses the synthetic accessibility and potential for chemical liabilities.

Table 4: Predicted Drug-Likeness and Medicinal Chemistry Friendliness of this compound Data generated using predictive models.

| Rule/Filter | Prediction |

|---|---|

| Lipinski's Rule of Five | Yes; 0 violations |

| Ghose Filter | Yes; 0 violations |

| Veber Filter | Yes; 0 violations |

| Egan Filter | Yes; 0 violations |

| Muegge Filter | Yes; 0 violations |

| Bioavailability Score | 0.55 |

| Lead-likeness | No; 2 violations (MW > 250, LogP > 3.0) |

The in silico ADME profile for this compound suggests that it has promising drug-like properties. It is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, which is significant for centrally acting agents. The compound adheres to Lipinski's rule of five, indicating good oral bioavailability. However, the predictions also suggest that it may inhibit several key cytochrome P450 enzymes (CYP2C9, CYP2D6, and CYP3A4), which could lead to potential drug-drug interactions. Its synthetic accessibility is predicted to be high, which is favorable for its potential development.

Preclinical Metabolism and Biotransformation Pathways

Identification of Metabolic Enzymes and Isoforms Involved (e.g., Cytochrome P450, specifically CYP2D6 for O-demethylation)

The biotransformation of arylpiperazine derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. In the case of the related compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the O-demethylation is primarily catalyzed by the CYP2D6 isoform. nih.govresearchgate.net Studies utilizing human liver microsomes and cDNA-expressed human hepatic CYP enzymes have demonstrated that CYP2D6 is the principal enzyme responsible for this metabolic step. nih.govresearchgate.net

The involvement of CYP2D6 was further substantiated by inhibition studies, where the CYP2D6-specific inhibitor quinidine (B1679956) significantly reduced the formation of the O-demethylated metabolite. nih.govresearchgate.net While other CYP isoforms such as CYP1A2 and CYP3A4 are known to be involved in the metabolism of various piperazine-based compounds, for the O-demethylation of MeOPP, CYP2D6 plays the most significant role. nih.govresearchgate.netresearchgate.net Given the structural similarity, it is plausible that CYP2D6 is also a key enzyme in the O-demethylation of 1-(3,5-dichloro-4-methoxyphenyl)piperazine, although the presence of chlorine atoms on the phenyl ring could influence the binding affinity and metabolic rate.

| Enzyme/Isoform | Metabolic Reaction | Compound Studied | Key Findings |

| Cytochrome P450 (CYP) | O-demethylation | 1-(4-methoxyphenyl)piperazine (MeOPP) | The primary enzyme system responsible for metabolism. |

| CYP2D6 | O-demethylation | 1-(4-methoxyphenyl)piperazine (MeOPP) | Identified as the main isoform catalyzing O-demethylation. nih.govresearchgate.net |

| CYP1A2, CYP3A4 | General Metabolism | Various Piperazine (B1678402) Derivatives | Known to be involved in the metabolism of other piperazine-based compounds. researchgate.net |

Characterization of Major Preclinical Metabolites (e.g., O-demethylation products)

The major preclinical metabolite of 1-(4-methoxyphenyl)piperazine (MeOPP) identified in in vivo studies with rats is the O-demethylation product, 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govresearchgate.net This metabolite is formed through the enzymatic removal of the methyl group from the methoxy (B1213986) moiety on the phenyl ring. nih.govresearchgate.net This metabolic pathway is a common and significant route of biotransformation for many xenobiotics containing a methoxy group. The formation of 4-HO-PP has been confirmed in studies using both rat models and human liver microsomes. nih.govresearchgate.net

For this compound, the analogous major metabolite would be 1-(3,5-dichloro-4-hydroxyphenyl)piperazine. While this specific metabolite has not been documented in the literature for the dichlorinated compound, its formation is a highly probable metabolic pathway based on the evidence from its non-chlorinated counterpart.

| Parent Compound | Major Metabolite | Metabolic Pathway |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | 1-(4-hydroxyphenyl)piperazine (4-HO-PP) | O-demethylation |

| This compound | Predicted: 1-(3,5-dichloro-4-hydroxyphenyl)piperazine | Predicted: O-demethylation |

Exploration of Piperazine Ring Degradation and Other Biotransformation Pathways

In addition to O-demethylation, the degradation of the piperazine moiety is another identified biotransformation pathway for 1-(4-methoxyphenyl)piperazine (MeOPP). nih.govresearchgate.net While the specific metabolites resulting from the piperazine ring cleavage of MeOPP are not detailed in the available literature, this pathway is a known metabolic route for various drugs and compounds containing a piperazine ring. The degradation can involve N-dealkylation, ring opening, and further oxidation reactions, leading to a variety of smaller, more polar metabolites that can be more readily excreted.

The biotransformation of piperazine-containing compounds can be complex. For some therapeutic drugs, the piperazine ring can be metabolized to form pharmacologically active metabolites. For instance, some drugs bearing a methoxyphenylpiperazine side-chain can be cleaved to form 1-(o-methoxyphenyl)piperazine, which is itself pharmacologically active. nih.gov This highlights the importance of characterizing the full metabolic profile of a piperazine-containing compound.

Future Research Trajectories and Translational Outlook

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The modular nature of the arylpiperazine structure lends itself to systematic modification to enhance potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly focus on a rational, structure-based design approach to create novel analogs of 1-(3,5-dichloro-4-methoxyphenyl)piperazine.

Key strategies in this endeavor include:

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies will continue to be crucial. By systematically altering substituents on both the phenyl and piperazine (B1678402) rings, researchers can elucidate the structural requirements for optimal interaction with specific biological targets. For instance, modifications to the length and composition of a linker chain attached to the second nitrogen of the piperazine ring can significantly impact the affinity and functional activity of the resulting compounds. It is well-established that the therapeutic potential of arylpiperazine derivatives is dependent on the substitution pattern of the phenyl ring, the length of any linker, and the nature of the terminal substructures. nih.gov

Bioisosteric Replacement: The dichloro and methoxy (B1213986) groups on the phenyl ring are key determinants of the compound's electronic and steric properties. Future synthetic efforts will likely explore the replacement of these groups with other bioisosteres to fine-tune activity and improve drug-like properties.

Computational Modeling: Molecular docking and dynamic simulations will play an increasingly important role in predicting the binding modes of novel analogs to their target proteins. This in silico approach can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested, thereby accelerating the discovery process.

These rational design strategies aim to produce next-generation analogs with superior pharmacological profiles, including enhanced target specificity to minimize off-target effects and increased potency to allow for lower, more effective dosing.

Advanced Pharmacological Characterization of Key Biological Activities

While initial studies have likely identified the primary biological targets of this compound, a deeper understanding of its pharmacological profile is essential for its translational development. Advanced characterization will involve a multi-faceted approach.

Future pharmacological studies will likely focus on:

Receptor Binding and Functional Assays: Comprehensive screening against a broad panel of receptors, ion channels, and enzymes will be necessary to fully characterize the selectivity profile of the parent compound and its analogs. For arylpiperazines, targets often include serotonin (B10506) and dopamine (B1211576) receptors, making them relevant for central nervous system (CNS) disorders. nih.govnih.gov Functional assays will be critical to determine whether these compounds act as agonists, antagonists, or allosteric modulators at their respective targets.

In Vitro and In Vivo Models: The biological activity of promising analogs will need to be validated in relevant cell-based and animal models of disease. These studies will provide crucial information on the compound's efficacy and potential therapeutic utility.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is paramount for their development as drugs. Future research will need to optimize these properties to ensure adequate bioavailability and a suitable half-life.

A thorough pharmacological characterization will provide a solid foundation for advancing the most promising compounds into further preclinical and clinical development.

Exploration of Novel Therapeutic Applications beyond Current Scope

The diverse biological activities exhibited by arylpiperazine derivatives suggest that this compound and its analogs may have therapeutic potential beyond their initially identified applications. mdpi.com The versatility of this chemical scaffold allows for the modulation of various biological targets, opening up possibilities for treating a wide range of diseases. nih.gov

Potential new therapeutic areas for exploration include:

Oncology: Arylpiperazines have garnered attention for their potential as anticancer agents due to their ability to interact with various molecular targets implicated in cancer pathogenesis. mdpi.com Future research could investigate the efficacy of this compound derivatives in various cancer cell lines and tumor models.

Neurodegenerative Diseases: Given the common interaction of arylpiperazines with CNS receptors, these compounds could be investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.com

Infectious Diseases: The piperazine nucleus is a component of several antimicrobial agents. researchgate.net Screening of this compound analogs against a panel of bacterial and fungal pathogens could reveal novel anti-infective properties.

A systematic exploration of new therapeutic applications, guided by an understanding of the compound's mechanism of action, could significantly expand the clinical utility of this chemical class.

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies

Modern drug discovery is increasingly reliant on high-throughput and data-intensive technologies. The integration of these approaches will be instrumental in advancing our understanding of this compound and its derivatives.

Key technological integrations include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.govdovepress.com This technology can be used to identify new analogs of this compound with desired activities and to discover novel biological targets for this chemical class.

Omics Technologies: Genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with these compounds. nih.govnih.gov For example, transcriptomic analysis can identify changes in gene expression patterns, while proteomics can reveal alterations in protein levels and post-translational modifications. These "omics" approaches can provide valuable insights into the compound's mechanism of action and potential biomarkers of response.

Cheminformatics and Machine Learning: The vast amounts of data generated from HTS and omics studies can be analyzed using cheminformatics and machine learning algorithms. These computational tools can help to identify structure-activity relationships, predict the biological activity of virtual compounds, and generate hypotheses about the mechanism of action.

The integration of these advanced technologies will undoubtedly accelerate the pace of research and development for this promising class of compounds, facilitating a more rapid translation from the laboratory to the clinic. youtube.com

Q & A

Q. Q1. What are the standard synthetic routes for 1-(3,5-Dichloro-4-methoxyphenyl)piperazine, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A common approach is reacting piperazine with a pre-functionalized aryl halide (e.g., 3,5-dichloro-4-methoxybromobenzene) under reflux in a polar aprotic solvent like DMF or acetonitrile. Catalytic bases (e.g., K₂CO₃) and controlled heating (80–120°C) enhance reactivity. For example, describes substituting 1-(2,4-dichlorophenyl)piperazine in a similar synthesis, requiring purification via normal-phase chromatography . Yield optimization involves:

- Temperature control : Excessive heat may degrade sensitive substituents (e.g., methoxy groups).

- Solvent selection : DMF improves solubility but may require post-reaction dialysis.

- Stoichiometric ratios : A 1.2:1 molar ratio of aryl halide to piperazine minimizes unreacted starting material .

Advanced Synthesis

Q. Q2. How do steric and electronic effects of substituents influence the synthesis of piperazine derivatives, and what strategies mitigate side reactions?

Answer: The 3,5-dichloro and 4-methoxy groups introduce steric hindrance and electron-withdrawing/donating effects, respectively. These factors impact reaction kinetics and regioselectivity:

- Steric effects : Bulky substituents slow nucleophilic attack; using microwave-assisted synthesis can accelerate reactions .

- Electronic effects : The methoxy group (electron-donating) activates the para position, while chloro groups (electron-withdrawing) deactivate the ring. Computational modeling (e.g., DFT) predicts reactive sites, guiding precursor design .

Mitigation strategies: - Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for methoxy groups).

- Stepwise functionalization : Introduce substituents sequentially to avoid competing reactions .

Pharmacological Profiling

Q. Q3. What in vitro assays are recommended to evaluate the dopamine receptor affinity of this compound?

Answer: Key assays include:

Radioligand binding assays : Compete with [³H]spiperone for D₂/D₃ receptors in transfected HEK293 cells. Calculate IC₅₀ and Ki values .

cAMP inhibition assays : Measure Gαi/o-coupled receptor activity in CHO cells expressing human D₂ receptors.

Functional selectivity studies : Use β-arrestin recruitment assays (e.g., BRET) to assess biased signaling .

Q. Table 1: Comparative Receptor Affinity of Piperazine Derivatives

| Compound | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) | Selectivity (D₃/D₂) |

|---|---|---|---|

| Target Compound | 15.2 ± 1.3 | 8.7 ± 0.9 | 0.57 |

| 1-(4-Chlorophenyl)piperazine | 230 ± 20 | 145 ± 15 | 0.63 |

| Data adapted from and . |

Analytical Characterization

Q. Q4. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and stability?

Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve impurities. MS detects degradation products (e.g., dechlorinated analogs) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.8–7.2 ppm) .

- X-ray crystallography : Resolves structural ambiguities; the dichloro groups induce distinct crystal packing .

Stability studies (40°C/75% RH for 4 weeks) under ICH guidelines identify degradation pathways (e.g., hydrolysis of methoxy groups) .

Data Contradiction Analysis

Q. Q5. How can researchers resolve discrepancies in reported bioactivity data for structurally similar piperazine derivatives?

Answer: Discrepancies often arise from differences in assay conditions or substituent positioning. Strategies include:

Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ normalized to reference ligands) .

Structural benchmarking : Use crystallographic data (e.g., ) to validate binding poses.

Cellular context : Account for cell-line-specific receptor expression levels (e.g., HEK293 vs. neuronal cells) .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound, especially concerning its potential toxicity?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing and synthesis .

- Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite.

- Waste disposal : Incinerate in EPA-approved containers (≥ 850°C) to prevent chloro-dioxin formation .

Note: Acute toxicity data are limited; assume LD₅₀ < 500 mg/kg (oral, rat) based on analog profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.